molecular formula C23H25N5O2 B14969508 4-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

4-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B14969508
M. Wt: 403.5 g/mol
InChI Key: PHKICOGPCJFRGA-UHFFFAOYSA-N
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Description

4-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring and a pyrimidine moiety, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is favored due to its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and pyrimidine moiety make it particularly versatile for various applications.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H25N5O2/c1-16-3-5-18(6-4-16)22(29)25-19-7-9-20(10-8-19)26-23-24-17(2)15-21(27-23)28-11-13-30-14-12-28/h3-10,15H,11-14H2,1-2H3,(H,25,29)(H,24,26,27)

InChI Key

PHKICOGPCJFRGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C

Origin of Product

United States

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